REACTION_CXSMILES
|
[CH:1]12[O:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][NH:3][CH2:2]2.[C:9]1(=[O:19])[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12>C1C=CC=CC=1>[C:12]([C:11]1[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=1[C:9]([N:3]1[CH2:2][CH:1]2[O:8][CH:5]([CH2:6][CH2:7]2)[CH2:4]1)=[O:19])([OH:14])=[O:13]
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C12CNCC(CC1)O2
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The product, 20.0 grams which separated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from benzene ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=C(C(=O)N2CC3CCC(C2)O3)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |